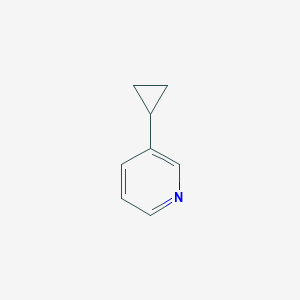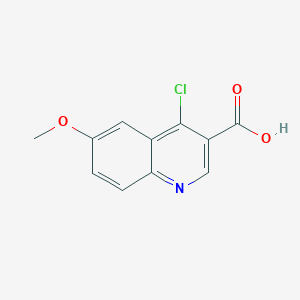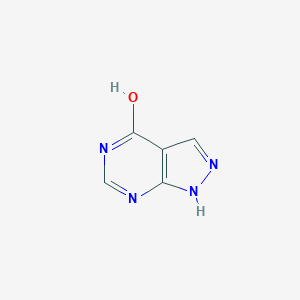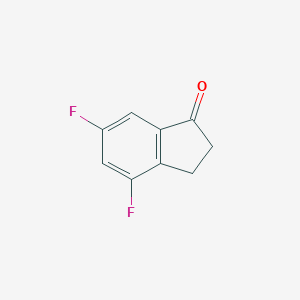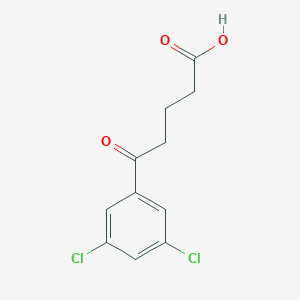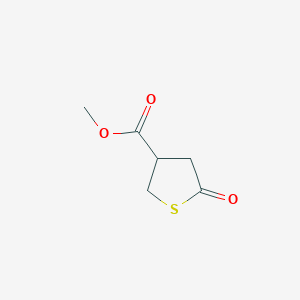
Methyl 5-oxothiolane-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-oxothiolane-3-carboxylate” is a chemical compound with the molecular formula C7H10O3S . It has a molecular weight of 174.21700 . It is also known by several other names such as methyl 5-methyl-4-oxotetrahydrothiophen-3-carboxylate, 3-Thiophenecarboxylic acid, tetrahydro-5-methyl-4-oxo-, methyl ester, and others .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl (pyridyl)glutamate hydrochlorides .Chemical Reactions Analysis
In a study, the base-promoted fragmentation of the C-alkylation products of methyl 4-oxothiolane-3-carboxylate and methyl 2-methyl-4-oxothiolane-3-carboxylate gave good yields of the α-substituted acrylates and α-substituted crotonates .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-oxothiolane-3-carboxylate” such as density, boiling point, melting point, and flash point are not available .Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-oxothiolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGWEPPLVOWUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI) | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

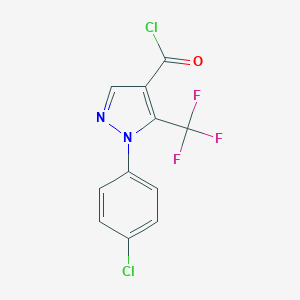
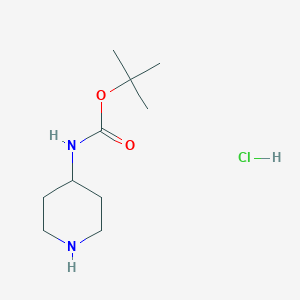
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
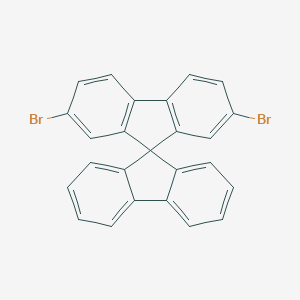
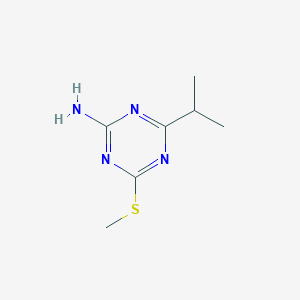

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
